An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including a chloro-substituted aniline ring and a bulky pivaloyl group, suggest potential for unique pharmacological activity. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing aspects from formulation and delivery to its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of the expected data.
While specific experimental data for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide is not extensively available in public literature, this guide synthesizes information from structurally related compounds, established analytical principles, and computational predictions to provide a robust framework for its characterization.
Chemical Identity and Core Properties
A foundational aspect of any chemical entity is its unique identification and fundamental properties.
| Property | Value/Information | Source |
| IUPAC Name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | --- |
| CAS Number | 1185460-15-4 (for Hydrochloride salt) | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O | [2] |
| Molecular Weight | 226.70 g/mol (Computed for isomer) | [2] |
| Appearance | Expected to be a solid at room temperature. | [3][4] |
Note: The molecular weight is computed for the isomer N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide and is expected to be identical for the title compound.
Structural Diagram
Caption: Chemical structure of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide.
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining key physicochemical properties. These protocols are designed to be self-validating and are based on established pharmacopeial and laboratory methods.[3][4][5][6][7]
Melting Point
The melting point is a critical indicator of purity for a solid compound.[3][5] Pure crystalline solids typically exhibit a sharp melting point range.[3][7]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: The sample of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide must be thoroughly dried and finely powdered.[7]
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.[5]
-
Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[5]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a crucial parameter influencing a drug's bioavailability and formulation. The solubility of amides can vary depending on their structure.[8][9]
Experimental Protocol: Qualitative Solubility Assessment
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, and dichloromethane.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period. The solubility is observed and categorized as freely soluble, soluble, sparingly soluble, or insoluble based on visual inspection.
Caption: Workflow for Qualitative Solubility Assessment.
Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. For N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, the primary amino group is the most likely site of protonation.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture, often a co-solvent system like ethanol-water, due to the potential for low aqueous solubility of aromatic amines.[10][11][12]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration: The acid is added in small, precise increments, and the pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group.
Predicted ¹H NMR Chemical Shifts (based on general principles and related structures):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 6.5 - 7.5 | Multiplets |
| Amine (NH₂) | 3.5 - 5.0 | Broad singlet |
| Amide (NH) | 7.5 - 8.5 | Singlet |
| tert-Butyl (CH₃) | ~1.3 | Singlet |
Note: Chemical shifts can be influenced by the solvent and concentration.[13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |
| N-H Stretch (Amide) | 3100 - 3300 | Medium |
| C=O Stretch (Amide) | 1630 - 1680 | Strong |
| C-N Stretch | 1200 - 1400 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl and aromatic portions of the molecule. The presence of chlorine would result in a characteristic M+2 isotope peak with approximately one-third the intensity of the M peak.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide. While specific experimental data for this compound is limited, the provided protocols and expected data ranges, based on established chemical principles and data from analogous structures, offer a solid foundation for researchers. The rigorous characterization of these properties is an indispensable step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent.
References
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]
-
Melting Point Determination. ResolveMass Laboratories Inc. [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
Measuring the Melting Point. Westlab Canada. [Link]
-
DETERMINATION OF MELTING POINTS. [Link]
-
Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]
-
NMR Chemical Shifts. [Link]
-
Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. MDPI. [Link]
-
Simple Method for the Estimation of pKa of Amines†. [Link]
-
Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. University of Ibadan Journals. [Link]
-
N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. gsrs. [Link]
-
Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]
-
Test for amide | Amide group virtual detection. PraxiLabs. [Link]
-
Test of Amine & Amide. Scribd. [Link]
-
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide. BuyersGuideChem. [Link]
-
N-(4-Chloro-2-((2-chlorophenyl)((1-hydroxypropan-2-yl)imino)methyl)phenyl)-2-(dimethylamino)acetamide. Pharmaffiliates. [Link]
-
Infrared (IR) Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Safety data sheet. CPAChem. [Link]
-
N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide. PubChem. [Link]
-
Detection of Functional Groups (Theory). Organic Chemistry Virtual Lab. [Link]
-
Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]
-
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide. PubChemLite. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
N'-(4-AMINO-2-CHLOROPHENYL)-2,2-DIMETHYLPROPIONOHYDRAZIDE. Inxight Drugs. [Link]
-
Mass Fragmentation Characteristics of Ketamine Analogues. [Link]
-
mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4'-maleimide derivative during analysis by MALDI-MS. PubMed. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an.... Pearson. [Link]
-
Propanimidamide, n-(4-chlorophenyl)-2-(((4-(dimethylamino)phenyl)methylene)hydrazono)-n'-hydroxy. PubChemLite. [Link]-4-dimethylamino-phenyl-methylene-hydrazono-n-hydroxy-)
Sources
- 1. 1185460-15-4|N-(4-Amino-2-chlorophenyl)-2,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. N-(2-amino-6-chlorophenyl)-2,2-dimethylpropanamide | C11H15ClN2O | CID 62085859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. westlab.com [westlab.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. thinksrs.com [thinksrs.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. praxilabs.com [praxilabs.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chem.washington.edu [chem.washington.edu]
- 16. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
